molecular formula C15H8N2O6 B5556079 2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione

2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B5556079
M. Wt: 312.23 g/mol
InChI Key: SCUFWWOUGVITRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as NBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBID is a derivative of isoindolinone and has a nitrobenzoyl group attached to it. This compound has shown promising results in scientific research, particularly in the field of medicine and drug development.

Scientific Research Applications

Synthesis Methods

The palladium-catalyzed aminocarbonylation of o-halobenzoates yields 2-substituted isoindole-1,3-diones, including compounds similar to "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione." This process demonstrates a robust methodology for synthesizing such heterocycles with good yields and functional group tolerance, highlighting the chemical's relevance in creating complex molecular architectures (Worlikar & Larock, 2008).

Chemical Reactions and Properties

Research on the oxidative ring expansion of spirocyclic oxindole derivatives provides insights into the structural transformations and potential reactivity of "this compound" derivatives. These studies indicate the versatility of oxindole derivatives in undergoing significant structural changes, which may be applicable in synthesizing new materials or bioactive compounds (Bergman, Arewång, & Svensson, 2014).

Biological Activities

The synthesis and assessment of novel 3'-spirocyclic-oxindole derivatives, based on structural motifs similar to "this compound," have shown significant cytostatic activities on various cancer cell lines. This highlights the potential of such compounds in medicinal chemistry and cancer research (Yong et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitro-containing compounds are used in medicine due to their biological activity .

Safety and Hazards

As with any chemical compound, handling “2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione” would require appropriate safety measures. Nitro compounds can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given the biological activity of many nitro-containing compounds, it could be interesting to explore its potential use in medicinal chemistry .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-11-3-1-2-4-12(11)14(19)16(13)23-15(20)9-5-7-10(8-6-9)17(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUFWWOUGVITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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